molecular formula C17H19BrN2O3 B10895351 N-(4-bromophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide

N-(4-bromophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide

Cat. No.: B10895351
M. Wt: 379.2 g/mol
InChI Key: RTLJAUTWTNNUJP-UHFFFAOYSA-N
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Description

N~1~-(4-BROMOPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE is a synthetic organic compound that features a bromophenyl group and an isoindoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-BROMOPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE typically involves multi-step organic reactions. One common route might include:

    Formation of the Isoindoline Core: Starting with a phthalic anhydride derivative, the isoindoline core can be synthesized through a series of cyclization reactions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated benzene derivative.

    Amide Bond Formation: The final step involves the formation of the amide bond, typically through a condensation reaction between the amine group of the isoindoline and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-BROMOPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific proteins or pathways.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N1-(4-BROMOPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4-Chlorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide
  • N~1~-(4-Fluorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide

Uniqueness

N~1~-(4-BROMOPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE is unique due to the presence of the bromophenyl group, which can impart different chemical and physical properties compared to its chloro- or fluoro- analogs

Properties

Molecular Formula

C17H19BrN2O3

Molecular Weight

379.2 g/mol

IUPAC Name

N-(4-bromophenyl)-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanamide

InChI

InChI=1S/C17H19BrN2O3/c18-11-5-7-12(8-6-11)19-15(21)9-10-20-16(22)13-3-1-2-4-14(13)17(20)23/h5-8,13-14H,1-4,9-10H2,(H,19,21)

InChI Key

RTLJAUTWTNNUJP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)CCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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